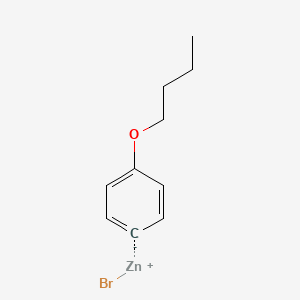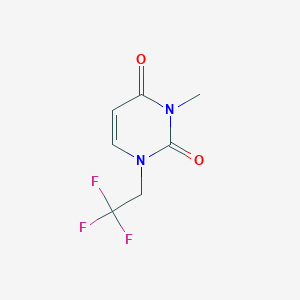
3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The presence of the trifluoroethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-methyluracil: A precursor in the synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione.
2,2,2-trifluoroethylamine: Another precursor used in the synthesis.
Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl groups but different substitution patterns.
Uniqueness
The presence of both the 3-methyl and 2,2,2-trifluoroethyl groups in this compound makes it unique compared to other pyrimidine derivatives. These groups confer distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7F3N2O2/c1-11-5(13)2-3-12(6(11)14)4-7(8,9)10/h2-3H,4H2,1H3 |
InChI Key |
NAUVBHLWKSZYTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


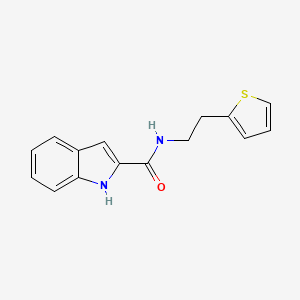
![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)



![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
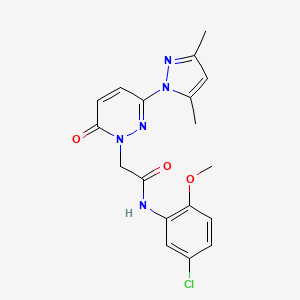
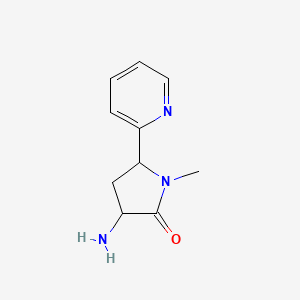
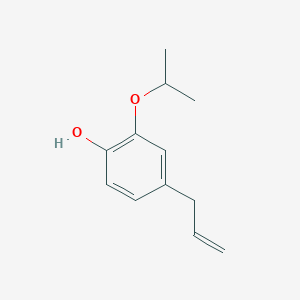
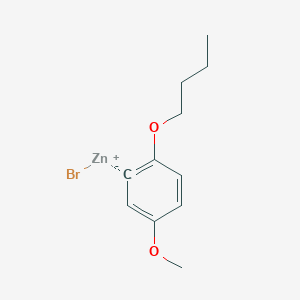
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
